

# AZD1656 in Combination with Immunosuppressive Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1656  |           |
| Cat. No.:            | B1665935 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD1656** is a novel, orally available small molecule activator of glucokinase (GK), an enzyme pivotal to glucose sensing and metabolism. Initially developed for the treatment of type 2 diabetes, recent research has unveiled its potential immunomodulatory properties, positioning it as a candidate for adjunctive therapy in conditions requiring immunosuppression, such as organ transplantation and autoimmune diseases. This guide provides a comparative analysis of **AZD1656** in the context of its proposed use with established immunosuppressive drug classes, namely calcineurin inhibitors and mTOR inhibitors.

The primary immunomodulatory effect of **AZD1656** is believed to be mediated through its influence on T-cell metabolism. Specifically, activation of glucokinase is crucial for the glycolysis-dependent migration of regulatory T cells (Tregs) to sites of inflammation. By enhancing Treg trafficking and function, **AZD1656** may promote immune tolerance and reduce the inflammatory responses that lead to allograft rejection and autoimmune pathology.

# Comparative Analysis of Immunosuppressive Mechanisms



Standard immunosuppressive therapies, such as calcineurin and mTOR inhibitors, primarily target T-cell activation and proliferation. **AZD1656** offers a potentially complementary mechanism by focusing on the metabolic reprogramming of T cells to favor a regulatory phenotype.

| Drug Class                                                    | Primary<br>Mechanism of<br>Action                                                                                                               | Key Molecular<br>Targets | Effect on T-Cells                                                   |
|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|---------------------------------------------------------------------|
| AZD1656<br>(Glucokinase<br>Activator)                         | Enhances glucokinase activity, promoting glycolysis-dependent migration of regulatory T cells (Tregs).                                          | Glucokinase (GCK)        | Promotes Treg<br>migration and<br>suppressive function.             |
| Calcineurin Inhibitors<br>(e.g., Tacrolimus,<br>Cyclosporine) | Inhibit calcineurin, a phosphatase required for the activation of NFAT, a key transcription factor for T-cell activation.[1][2] [3][4]          | Calcineurin              | Block T-cell activation, proliferation, and cytokine production.[1] |
| mTOR Inhibitors (e.g.,<br>Sirolimus, Everolimus)              | Inhibit the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[5][6][7] | mTORC1 and/or<br>mTORC2  | Inhibit T-cell proliferation and differentiation.[5][6][7]          |

## **Quantitative Data Comparison**

Currently, there is a lack of publicly available quantitative data from direct comparative preclinical or clinical studies of **AZD1656** in combination with other immunosuppressive drugs. The most anticipated data will come from the ADOPTION (**AZD1656** in Transplantation with Diabetes to PromoTe Immune ToleraNce) clinical trial (NCT05216172), which has completed



but has not yet published its results.[8][9] This trial was designed to provide key data on the safety and efficacy of **AZD1656** in renal transplant patients, who are typically on a background regimen of immunosuppressants.

The following tables are presented as a template to be populated once data from the ADOPTION trial or other relevant studies become available.

Table 1: Efficacy Outcomes in Renal Transplant Recipients (Hypothetical Data from a Study like ADOPTION)

| Outcome Measure                                              | Standard<br>Immunosuppressio<br>n Alone | Standard<br>Immunosuppressio<br>n + AZD1656 | p-value |
|--------------------------------------------------------------|-----------------------------------------|---------------------------------------------|---------|
| Change in Peripheral<br>Treg Count (cells/μL)<br>at 3 Months |                                         |                                             |         |
| Incidence of Biopsy-<br>Proven Acute<br>Rejection (%)        | _                                       |                                             |         |
| Graft Survival Rate at<br>1 Year (%)                         |                                         |                                             |         |
| Mean Serum Creatinine at 1 Year (mg/dL)                      | _                                       |                                             |         |
| Glycated Hemoglobin<br>(HbA1c) Change (%)                    | _                                       |                                             |         |

Table 2: Safety and Tolerability Profile (Hypothetical Data)



| Adverse Event (%)                                   | Standard<br>Immunosuppression Alone | Standard<br>Immunosuppression +<br>AZD1656 |
|-----------------------------------------------------|-------------------------------------|--------------------------------------------|
| New-Onset Diabetes After<br>Transplantation (NODAT) |                                     |                                            |
| Infections                                          | _                                   |                                            |
| Nephrotoxicity                                      | _                                   |                                            |
| Neurotoxicity                                       |                                     |                                            |
| Gastrointestinal Disturbances                       | _                                   |                                            |
| Hypoglycemic Events                                 | _                                   |                                            |

## **Experimental Protocols**

The following is a summary of the experimental protocol for the ADOPTION trial, which serves as a key example of how **AZD1656** is being evaluated in combination with immunosuppressive drugs.

ADOPTION Trial (NCT05216172) Protocol Summary[8][9][10]

- Study Design: A single-center, placebo-controlled, double-blind, randomized clinical trial.
- Participants: 50 adult patients with pre-existing Type 2 diabetes who have received a new renal transplant.
- Intervention: Patients were randomized to receive either **AZD1656** (100mg twice daily) or a matching placebo for a duration of 3 months, starting within 24 hours of transplantation. This was in addition to the standard-of-care immunosuppressive regimen.
- Primary Endpoint: The mean change in peripheral regulatory T cell (Treg) counts between baseline and 3 months, as measured by flow cytometry.
- Secondary Endpoints: To be determined from the published results, but likely to include measures of graft function, incidence of rejection, glycemic control, and safety.



- Key Inclusion Criteria: Adults with Type 2 diabetes receiving a renal transplant.
- Key Exclusion Criteria: Known allergy or intolerance to AZD1656, pregnancy or breastfeeding, and current or planned use of strong inhibitors of CYP2C8.[9]

## **Signaling Pathways and Drug Interactions**

The immunomodulatory effect of **AZD1656** is intrinsically linked to T-cell metabolism. The following diagrams illustrate the signaling pathways of **AZD1656** and its potential interplay with calcineurin and mTOR inhibitors.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Calcineurin inhibitors affect B cell antibody responses indirectly by interfering with T cell help PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of calcineurin to the T cell receptor positively regulates T cell activation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Impact of Calcineurin Inhibitors on T Cell Regulation: Mechanisms and Clinical Implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcineurin inhibitors affect B cell antibody responses indirectly by interfering with T cell help - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR and Other Effector Kinase Signals that Impact T Cell Function and Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of T cells by mTOR: The known knowns and the known unknowns PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. AZD1656 in Transplantation With Diabetes tO PromoTe Immune TOleraNce [ctv.veeva.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [AZD1656 in Combination with Immunosuppressive Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665935#azd1656-in-combination-with-other-immunosuppressive-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com